Lipophilicity (LogP) Comparison: Target Compound Exhibits Intermediate Partition Coefficient Between Regioisomers
2-(Aminomethyl)-4-(trifluoromethyl)phenol has a calculated LogP of 0.743, which is >1 log unit higher than its regioisomer 3-(aminomethyl)-2-(trifluoromethyl)phenol (LogP -0.292) and >1.6 log units lower than 4-(trifluoromethyl)phenol (LogP 2.4-2.5) [1]. This intermediate lipophilicity reflects the balanced influence of the polar aminomethyl group and the hydrophobic trifluoromethyl substituent [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.743 |
| Comparator Or Baseline | 3-(Aminomethyl)-2-(trifluoromethyl)phenol: -0.292; 4-(Trifluoromethyl)phenol: 2.4-2.5 |
| Quantified Difference | Target vs. regioisomer: ΔLogP = 1.035; Target vs. non-aminomethyl analog: ΔLogP ≈ -1.7 |
| Conditions | Calculated LogP values from vendor databases |
Why This Matters
The intermediate LogP value may offer a distinct balance of aqueous solubility and membrane permeability compared to closely related analogs, which is relevant for optimizing bioavailability in medicinal chemistry programs.
- [1] ChemExper Chemical Directory. 3-(Aminomethyl)-2-(trifluoromethyl)phenol. LogP: -0.292. Reference PHAR036498. View Source
- [2] Chembase. 4-(Trifluoromethyl)phenol. LogP: 2.547529. View Source
